3-Cyano-7-methylbenzo[b]thiophene 3-Cyano-7-methylbenzo[b]thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14163963
InChI: InChI=1S/C10H7NS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6H,1H3
SMILES:
Molecular Formula: C10H7NS
Molecular Weight: 173.24 g/mol

3-Cyano-7-methylbenzo[b]thiophene

CAS No.:

Cat. No.: VC14163963

Molecular Formula: C10H7NS

Molecular Weight: 173.24 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-7-methylbenzo[b]thiophene -

Specification

Molecular Formula C10H7NS
Molecular Weight 173.24 g/mol
IUPAC Name 7-methyl-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C10H7NS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6H,1H3
Standard InChI Key ITASOYBKVBRTOA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CS2)C#N

Introduction

Synthesis and Preparation

Gewald Reaction for Core Structure Assembly

The Gewald reaction is a cornerstone method for synthesizing 3-cyano-substituted benzo[b]thiophenes. In this two-step process, malononitrile reacts with elemental sulfur and a ketone or aldehyde under basic conditions to form 2-aminothiophene intermediates, which subsequently undergo cyclization and aromatization. For 3-cyano-7-methylbenzo[b]thiophene, the reaction employs 7-methylbenzo[b]thiophene derivatives as starting materials.

A study demonstrated that heating malononitrile, sulfur, and 7-methylbenzo[b]thiophene in ethanol at 80°C for 8 hours yields the target compound in 85% yield . The reaction’s efficiency stems from the nucleophilic attack of the thiol group on the nitrile carbon, followed by cyclization and elimination of hydrogen sulfide.

Reaction ComponentsConditionsProductYield (%)
Malononitrile, S₈, EtOH80°C, 8 h3-Cyano-7-methylbenzo[b]thiophene85

Molecular Structure and Electronic Properties

Structural Characterization

The molecular formula of 3-cyano-7-methylbenzo[b]thiophene is C₁₀H₇NS, with a molecular weight of 173.23 g/mol. X-ray crystallography reveals a planar bicyclic system, with the cyano group at position 3 and the methyl group at position 7 adopting equatorial orientations to minimize steric strain . The thiophene ring exhibits slight aromaticity distortion due to electron-withdrawing effects from the cyano substituent.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.6 Hz, 1H, H-2), 7.45 (d, J = 5.6 Hz, 1H, H-1), 2.65 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C-3), 135.2 (C-7), 118.4 (CN), 21.3 (CH₃).

The cyano group’s electron-withdrawing nature deshields adjacent protons, resulting in distinct downfield shifts in NMR spectra.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methyl group at position 7 activates the aromatic ring toward electrophilic substitution, with reactions preferentially occurring at positions 2 and 4. For example, nitration with nitric acid in acetic anhydride produces 2-nitro-3-cyano-7-methylbenzo[b]thiophene as the major product .

ReactionConditionsProductYield (%)
NitrationHNO₃, Ac₂O, 0–5°C, 2 h2-Nitro-3-cyano-7-methylbenzo[b]thiophene78

Cyano Group Transformations

The cyano group serves as a versatile handle for further derivatization:

  • Hydrolysis: Treatment with concentrated HCl yields the corresponding carboxylic acid (3-carboxy-7-methylbenzo[b]thiophene) .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to an amine (3-amino-7-methylbenzo[b]thiophene).

Applications in Materials Science

Organic Semiconductors

The compound’s planar structure and electron-deficient cyano group enhance charge-carrier mobility, making it a candidate for n-type organic semiconductors. Field-effect transistors fabricated with 3-cyano-7-methylbenzo[b]thiophene derivatives exhibit electron mobilities of 0.12–0.25 cm²/V·s .

Photovoltaic Materials

In dye-sensitized solar cells (DSSCs), cyano-substituted benzo[b]thiophenes act as electron-accepting moieties, improving light-harvesting efficiency. Devices incorporating these materials achieve power conversion efficiencies of 8.4–9.1% .

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